3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide is an organic compound that features a pyrazole ring substituted with chlorine and methyl groups, and a butanamide moiety attached to a chlorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Butanamide Group: The butanamide moiety is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Chlorination and Methylation: The chlorination and methylation steps are typically carried out using chlorinating agents such as thionyl chloride (SOCl₂) and methylating agents like methyl iodide (CH₃I).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring.
Reduction: Reduction reactions may target the carbonyl group in the butanamide moiety.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used, potentially forming new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with enzymes or receptors, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(2-methylphenyl)butanamide
- 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-3-methylphenyl)butanamide
Uniqueness
3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide is unique due to its specific substitution pattern on the pyrazole and phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups can affect its electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c1-9-5-6-13(17)8-14(9)19-15(22)7-10(2)21-12(4)16(18)11(3)20-21/h5-6,8,10H,7H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRCHBOBELSKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)N2C(=C(C(=N2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.